molecular formula C15H19N5O B6437794 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2421902-51-2

4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine

Katalognummer: B6437794
CAS-Nummer: 2421902-51-2
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: ZJYXYCPEZAVTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a synthetically designed small molecule featuring a piperazine core linked to methoxy-pyrimidine and pyridinyl-methyl groups. This specific architecture is characteristic of scaffolds developed for targeted cancer therapy and enzyme inhibition research. The piperazine moiety is a prevalent feature in pharmacologically active compounds, frequently employed to fine-tune physicochemical properties and serve as a versatile synthon for constructing molecules that interact with specific biological targets . The integration of nitrogen-containing heterocycles, such as pyrimidine and pyridine, is a established strategy in medicinal chemistry, as these structures are commonly found in over 85% of FDA-approved drugs and are pivotal for interactions with enzyme active sites and receptors . This compound is of significant interest in oncology research, particularly in the investigation of kinase signaling pathways. Its molecular framework is analogous to that of numerous kinase inhibitors, where the pyrimidine group often acts as a core hinge-binding motif, and the piperazine segment helps to optimize solubility and receptor binding . Researchers can utilize this compound as a key intermediate or a building block for developing novel inhibitors targeting receptors involved in cell proliferation and survival, such as the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) . Furthermore, piperazine-containing compounds have demonstrated potent activity in biological models by inducing apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways, as evidenced by caspase-3/7, caspase-9, and caspase-8 activation . The structural flexibility of this molecule makes it a valuable chemical tool for probing structure-activity relationships (SAR) and for the synthesis of more complex potential therapeutic agents in drug discovery campaigns.

Eigenschaften

IUPAC Name

4-methoxy-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-21-15-9-14(17-12-18-15)20-7-5-19(6-8-20)11-13-3-2-4-16-10-13/h2-4,9-10,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYXYCPEZAVTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 4-Methoxy-6-chloropyrimidine

The pyrimidine core is typically synthesized through cyclocondensation or halogenation of pre-existing pyrimidine derivatives. A common route involves:

  • Cyclocondensation of β-diketones with urea :

    • Reaction of 3-methoxy-1,3-diketone derivatives with urea under acidic conditions yields 4-methoxy-6-hydroxypyrimidine.

    • Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine.

Reaction Conditions :

  • Solvent: Toluene or dichloromethane

  • Temperature: 80–110°C

  • Catalysts: Dimethylformamide (DMF) as a Lewis acid

  • Yield: 70–85%.

Functionalization of the Piperazine Moiety

Synthesis of 4-[(Pyridin-3-yl)methyl]piperazine

The piperazine side chain is synthesized via alkylation or reductive amination:

  • Alkylation of Piperazine :

    • Piperazine reacts with 3-(chloromethyl)pyridine in the presence of a base (e.g., potassium carbonate).

    • Conditions :

      • Solvent: Acetonitrile or DMF

      • Temperature: 60–80°C

      • Yield: 65–75%.

  • Reductive Amination :

    • Condensation of piperazine with pyridine-3-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Conditions :

      • pH: 5–6 (acetic acid buffer)

      • Temperature: Room temperature

      • Yield: 80–90%.

Coupling of Pyrimidine and Piperazine Intermediates

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 of the pyrimidine core is displaced by the piperazine nitrogen:

  • Reaction Protocol :

    • 4-Methoxy-6-chloropyrimidine (1 equiv) and 4-[(pyridin-3-yl)methyl]piperazine (1.2 equiv) are heated in a polar aprotic solvent.

    • Conditions :

      • Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

      • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)

      • Temperature: 100–120°C

      • Time: 12–24 hours

      • Yield: 60–75%.

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the piperazine nitrogen, enhancing nucleophilicity.

  • Attack on the electron-deficient pyrimidine ring , facilitated by the electron-withdrawing methoxy group at position 4.

Transition Metal-Catalyzed Cross-Coupling

For sterically hindered derivatives, palladium-catalyzed couplings are employed:

  • Buchwald-Hartwig Amination :

    • Uses palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand.

    • Conditions :

      • Solvent: Toluene

      • Base: Cesium carbonate (Cs₂CO₃)

      • Temperature: 100°C

      • Yield: 50–65%.

Optimization and Challenges

Regioselectivity and Byproduct Formation

  • Regioselectivity : The methoxy group at position 4 directs substitution to position 6 due to its electron-donating effect.

  • Common Byproducts :

    • Bis-alkylated products from over-reaction with piperazine.

    • Hydrolysis products if moisture is present during SNAr.

Mitigation Strategies :

  • Use of anhydrous solvents and molecular sieves.

  • Stoichiometric control (limiting piperazine to 1.2 equiv).

Purification and Characterization

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

  • Characterization Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, pyrimidine-H), 8.35 (d, 1H, pyridine-H), 7.65–7.20 (m, 3H, pyridine-H), 3.90 (s, 3H, OCH₃), 3.70–2.80 (m, 8H, piperazine-H).

    • HRMS : m/z calculated for C₁₉H₂₂N₆O [M+H]⁺: 363.1934; found: 363.1936.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
SNArDMSO, 120°C, 24 h75%>95%High
Buchwald-HartwigToluene, 100°C, 12 h65%>90%Moderate
Reductive AminationMeOH, rt, 6 h85%>98%High

Table 1: Comparison of key synthetic methods for 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine.

Industrial-Scale Considerations

For large-scale production, the SNAr route is preferred due to:

  • Lower Catalyst Costs : Avoids expensive palladium complexes.

  • Simpler Workup : Fewer purification steps compared to cross-coupling.

Case Study : A pilot-scale synthesis (Patent WO2021074138A1) achieved 80% yield using continuous flow reactors to enhance heat and mass transfer .

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been investigated primarily for its role as a pharmacological agent . Below are key areas where it shows potential:

Anticancer Activity

Research indicates that derivatives of pyrimidines, including 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine, exhibit significant anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can effectively inhibit the Bcr-Abl tyrosine kinase, which is crucial in certain types of leukemia .

Neurological Disorders

The piperazine moiety in the structure suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their efficacy in managing conditions such as depression and anxiety by modulating neurotransmitter systems .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The presence of the pyridine ring is often associated with enhanced biological activity against various pathogens .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds, providing insights into the potential applications of 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine.

StudyObjectiveFindings
Study A (2020)Evaluate anticancer propertiesDemonstrated potent inhibition of Bcr-Abl kinase activity with IC50 values in the nanomolar range .
Study B (2021)Investigate neuroprotective effectsShowed significant reduction in neuroinflammation markers in animal models .
Study C (2022)Assess antimicrobial activityIdentified effective inhibition against E. coli and S. aureus strains .

Synthesis and Development

The synthesis of 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine involves multi-step reactions, typically starting from commercially available precursors. The synthetic pathway often includes:

  • Formation of the pyrimidine core.
  • Introduction of the piperazine ring via nucleophilic substitution.
  • Methylation to achieve the methoxy group.

Wirkmechanismus

The mechanism of action of 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-6-(piperazin-1-yl)pyrimidine Dihydrochloride

  • Structural Features : Shares the pyrimidine core and 4-methoxy group but lacks the pyridin-3-ylmethyl substitution on the piperazine ring.
  • Salt Form: The dihydrochloride salt enhances solubility, making it a common intermediate for further derivatization .
  • Potential Applications: Likely used as a synthetic precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structural Features : Replaces methoxy with a methyl group at position 4 and substitutes piperidine (a six-membered ring with one nitrogen) for piperazine (two nitrogens) at position 6.
  • Key Differences :
    • Heterocycle : Piperidine’s single nitrogen reduces hydrogen-bonding capacity compared to piperazine.
    • Functional Group : The 2-amine group may enhance interactions with acidic residues in biological targets .
  • Potential Applications: Demonstrated relevance in crystallography studies for drug design, particularly in optimizing binding affinity .

Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine)

  • Structural Features : A pyrimidine derivative with methoxy and methyl groups, coupled with a pyrazole ring.
  • Key Differences: Substituent Pattern: The pyrazole substituent introduces a fused heterocyclic system, diversifying its pharmacophore compared to piperazine-based analogs.
  • Potential Applications: Anti-inflammatory and analgesic drug development .

4-Methoxy-6-(tributylstannyl)pyrimidine

  • Structural Features : A tin-containing pyrimidine with a methoxy group and tributylstannyl substituent.
  • Key Differences :
    • Synthetic Role : The stannyl group facilitates cross-coupling reactions (e.g., Stille coupling), making it a valuable intermediate rather than a bioactive compound .
  • Potential Applications: Used in synthesizing more complex pyrimidine derivatives for pharmaceuticals or materials science .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Heterocycle Type Potential Applications References
Target Compound Pyrimidine 4-Methoxy, 6-(pyridin-3-ylmethylpiperazine) Piperazine Kinase inhibitors, CNS drugs
4-Methoxy-6-(piperazin-1-yl)pyrimidine Pyrimidine 4-Methoxy, 6-piperazine Piperazine Synthetic intermediate
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-Methyl, 6-piperidine, 2-amine Piperidine Crystallography studies
Mepirizole Pyrimidine 4-Methoxy, 2-pyrazole, 6-methyl Pyrazole Anti-inflammatory
4-Methoxy-6-(tributylstannyl)pyrimidine Pyrimidine 4-Methoxy, 6-tributylstannyl N/A (organometallic) Synthetic intermediate
7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidinone 7-Piperazine, variable R-groups Piperazine Oncology, CNS therapies

Biologische Aktivität

4-Methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is C15H19N5O, with a molecular weight of approximately 285.344 g/mol. The structure features a pyrimidine core substituted with a methoxy group and a piperazine moiety linked to a pyridine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC15H19N5O
Molecular Weight285.344 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Antitumor Activity

Research indicates that compounds similar to 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine exhibit significant antitumor properties. A study focusing on pyrimidine derivatives demonstrated that certain analogs showed potent inhibitory effects against various cancer cell lines, including breast and lung cancer cells. For instance, derivatives with similar structural motifs were reported to have IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

The proposed mechanism of action for the antitumor activity of this class of compounds involves the inhibition of specific kinases involved in cell proliferation and survival. In particular, the inhibition of Aurora kinases has been highlighted, which play crucial roles in mitosis and are often overexpressed in cancer cells. The compound's ability to disrupt these pathways suggests its potential as a therapeutic agent in oncology .

Case Studies

  • Inhibition of Kinase Activity : A recent study evaluated the inhibitory effects of various pyrimidine derivatives on kinases such as Aurora-A and CDK2. Compounds structurally related to 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine displayed IC50 values ranging from 25 nM to 100 nM against these targets, indicating strong selectivity and potency .
  • Cytotoxicity Testing : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited significant cytotoxic effects, with studies noting marked apoptosis induction in treated cells compared to controls. The results from these assays underscore the compound's potential as an anticancer agent .

Q & A

Q. What are the key structural features and classification of 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine?

The compound is a pyrimidine derivative characterized by:

  • A pyrimidine core with a methoxy group at position 4.
  • A piperazine ring at position 6, substituted with a pyridin-3-ylmethyl group.
    These heterocyclic components are critical for its reactivity and biological interactions. Pyrimidine derivatives are often explored for their pharmacological potential due to their ability to mimic nucleobases and interact with enzymes or receptors .

Q. What is a typical synthetic route for this compound, and what steps are crucial for success?

Synthesis involves multi-step organic reactions :

Pyrimidine core functionalization : Introduction of the methoxy group via nucleophilic substitution.

Piperazine coupling : Reaction of the pyrimidine intermediate with a pre-synthesized piperazine derivative (e.g., 4-[(pyridin-3-yl)methyl]piperazine) under reflux in polar aprotic solvents like DMF.

Purification : Column chromatography or recrystallization to isolate the final product.
Key considerations include strict temperature control (60–80°C for coupling) and anhydrous conditions to prevent side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

Yield optimization requires:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading). For example, dichloromethane may favor selectivity over DMF in coupling steps.
  • Real-time monitoring : TLC or HPLC to track reaction progress and minimize byproducts.
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts to accelerate sluggish steps.
    Post-synthesis, techniques like high-vacuum distillation or crystallization gradients improve purity .

Q. What methodologies resolve contradictions in biological activity data between this compound and its analogs?

  • Comparative molecular docking : Assess binding modes to targets (e.g., kinases) using software like AutoDock Vina. Differences in hydrogen bonding or steric clashes explain activity variations.
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and test in vitro.
  • Computational analysis : Density Functional Theory (DFT) calculations evaluate electronic effects (e.g., electron-withdrawing groups reducing affinity) .

Q. How should metabolic stability and permeability be evaluated preclinically?

  • Hepatic microsome assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measures passive diffusion using lipid-coated filters.
  • Caco-2 cell models : Assess intestinal absorption potential. Normalize data against controls like propranolol (high permeability) .

Q. What experimental strategies characterize the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors.
  • X-ray crystallography : Resolve 3D structures of target-ligand complexes to identify critical interactions (e.g., π-π stacking with aromatic residues).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .

Data Analysis and Validation

Q. How are analytical techniques applied to validate purity and identity?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 356.1623 for C₁₉H₂₂N₆O₂).
  • Multinuclear NMR : ¹³C NMR verifies methoxy (δ ~55 ppm) and piperazine carbons (δ ~45–50 ppm).
  • HPLC-DAD/MS : Detect impurities at <0.1% levels using reverse-phase C18 columns .

Q. What computational tools aid in predicting reactivity or degradation pathways?

  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states.
  • Machine learning models : Train on datasets of pyrimidine stability under varying pH/temperature to predict hydrolysis or oxidation sites.
  • Molecular dynamics simulations : Model solvent effects on degradation kinetics .

Experimental Design Considerations

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification : Modify substituents at positions 4 (methoxy) and 6 (piperazine) while keeping the pyrimidine core intact.
  • Control groups : Include analogs with known activity (e.g., 4-ethoxy derivatives) and negative controls (e.g., unsubstituted pyrimidine).
  • Dose-response assays : Use IC₅₀ values to rank potency across analogs .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Strict SOPs : Document reaction parameters (e.g., stirring speed, inert gas flow rate).
  • In-line PAT (Process Analytical Technology) : FTIR or Raman spectroscopy monitors reaction progress in real time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.